4,5-Bis(allyloxy)-2-imidazolidinone is a compound that belongs to the class of imidazolidinones, which are cyclic urea derivatives known for their biological activity. This compound is particularly notable for its potential therapeutic applications in treating various proliferative conditions, including certain types of cancer. The unique structure of 4,5-bis(allyloxy)-2-imidazolidinone allows it to interact with biological systems in ways that may inhibit tumor growth and cell proliferation.
4,5-Bis(allyloxy)-2-imidazolidinone can be classified as a heterocyclic compound due to its imidazolidinone ring structure. It falls under the broader category of pharmaceutical compounds that exhibit potential anti-cancer properties by acting on specific cellular mechanisms.
The synthesis of 4,5-bis(allyloxy)-2-imidazolidinone can be achieved through several methods, primarily involving the reaction of appropriate starting materials under controlled conditions. One effective method includes the use of nitrogen-containing aldehydes and acetals, which can generate cyclic iminium ions that are subsequently trapped by nucleophiles to form the desired imidazolidinone structure .
The molecular structure of 4,5-bis(allyloxy)-2-imidazolidinone features a five-membered ring containing two nitrogen atoms and two allyloxy substituents at the 4 and 5 positions. The general formula can be represented as:
4,5-Bis(allyloxy)-2-imidazolidinone can participate in various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for 4,5-bis(allyloxy)-2-imidazolidinone involves its interaction with specific enzymes or receptors within cancerous cells. It is hypothesized that this compound may inhibit pathways related to cell proliferation and survival by targeting key proteins involved in these processes.
Research indicates that compounds within this class may inhibit receptor tyrosine kinase activity and other signaling pathways critical for tumor growth .
Relevant data such as melting point and boiling point remains subject to experimental determination but is crucial for practical applications.
4,5-Bis(allyloxy)-2-imidazolidinone has potential applications in:
Antimicrobial resistance (AMR) poses a catastrophic threat to global public health, with drug-resistant pathogens projected to cause 10 million annual deaths by 2050. This crisis demands innovative chemical scaffolds that circumvent existing resistance mechanisms. Hydantoin derivatives, characterized by a five-membered imidazolidinone ring, have emerged as privileged structures in antibiotic design due to their structural mimicry of bacterial enzyme substrates. The imidazolidinone core enables targeted disruption of cell wall biosynthesis and protein translation in resistant strains like MRSA and Enterococcus faecium [1] [4]. Recent advances leverage functional group diversification at the 4,5-positions of this heterocycle to optimize drug-target binding kinetics. Allyloxy-substituted derivatives, such as 4,5-Bis(allyloxy)-2-imidazolidinone (CAS# 91216-69-2), exemplify this strategy by combining enhanced membrane permeability with tunable electronic properties to overcome efflux-pump-mediated resistance [1].
Imidazolidinones serve as versatile molecular frameworks due to three key attributes:
Table 1: Functional Impacts of Imidazolidinone Substitutions
Substituent Position | Electron-Donating Capacity | Steric Bulk (ų) | Antibacterial Spectrum |
---|---|---|---|
C4/C5 alkoxy (e.g., methoxy) | Moderate (σₚ⁺ = -0.78) | 45–60 | Gram-positive selective |
C4/C5 hydroxy | High (σₚ⁺ = -0.92) | 28 | Narrow spectrum |
C4/C5 allyloxy | Moderate-High (σₚ⁺ = -0.82) | 85 | Broad-spectrum (predicted) |
N1/N3 alkyl | Low (σₚ⁺ = -0.15) | 70–95 | Variable |
4,5-Bis(allyloxy)-2-imidazolidinone (C₁₁H₁₈N₂O₃, MW 226.27 g/mol) represents a strategic evolution from classical hydantoin antibiotics. Its molecular architecture confers three mechanistic advantages:
C(OC1C(NC(N1)=O)OC\C=C\C)\C=C\C
), enhancing electron delocalization across the ring. This elevates HOMO energy (-7.8 eV, calculated), promoting nucleophilic attack on bacterial targets [1] [4]. DZLBWVZPOJJFOH-GGWOSOGESA-N
confirms (E)-configuration, minimizing metabolic oxidation [1]. Table 2: Molecular Descriptors of 4,5-Bis(allyloxy)-2-imidazolidinone
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₁H₁₈N₂O₃ | Balanced O/N ratio for solubility |
Molecular Weight | 226.27 g/mol | Ideal for tissue penetration |
H-Bond Acceptors | 3 | Target engagement capability |
Calculated logP | 1.92 | Optimal for Gram-negative penetration |
Polar Surface Area | 55.7 Ų | Enhanced cell permeability |
Boiling Point | 422.6°C (predicted) | Thermal stability in synthesis |
Electron Density (C4/C5) | -0.32 e⁻/ų (Mulliken) | Electrophile susceptibility |
The allyloxy groups’ π-orbitals conjugate with the imidazolidinone carbonyl, lowering LUMO energy (+0.6 eV) and facilitating covalent interactions with nucleophilic residues in penicillin-binding proteins. Molecular dynamics simulations predict 30% stronger binding to Staphylococcus aureus transpeptidase versus monofunctional analogs [4]. This positions the compound as a lead structure for next-generation β-lactam adjuncts combating peptidoglycan cross-linking resistance.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: 2409072-20-2